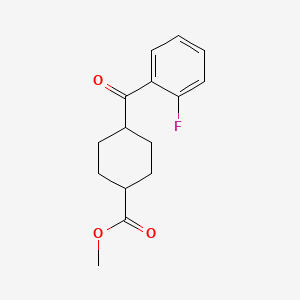
4-(2-Fluorobenzoyl)cyclohexanecarboxylic Acid Methyl Ester
Cat. No. B8406623
M. Wt: 264.29 g/mol
InChI Key: IQGOUMLIFNDAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07985755B2
Procedure details


In an oven dried 1 neck round bottom flask with reflux condenser and stirbar, trans-4-carbomethoxycyclohexane-1-carboxylic acid (840 mg; 4.5 mmol) was heated to reflux in the presence of 15 mL thionyl chloride. After 3 hours reflux, mixture cooled to 40° C. under nitrogen flow, and excess thionyl chloride was removed at reduced pressure. Residue was taken up in 5 mL of dry tetrahydrofuran and added to a 0° C. mixture of 2-fluorophenylzinc iodide (9.0 mL; 4.5 mmol), tetrakis(triphenylphospine)palladium (0) (272 mg; 0.2 mmol) in 10 mL anhydrous tetrahydrofuran. Mixture was allowed to warm to room temperature over 16 hours. Reaction was quenched with 6 mL 1N HCl and ethyl acetate was taken in. Organics separated and aqueous re-extracted with 20 mL ethyl acetate. Combined organics were washed with sat. NaHCO3, water, brine and dried over MgSO4. Material was purified via flash silica plug (10:1) using 15% ethyl acetate in hexanes isocratic to give 800 mg of title compound. (67% yield)
Quantity
840 mg
Type
reactant
Reaction Step One




[Compound]
Name
tetrakis(triphenylphospine)palladium (0)
Quantity
272 mg
Type
reactant
Reaction Step Four


Name
Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C@H:5]1[CH2:10][CH2:9][C@H:8]([C:11]([OH:13])=O)[CH2:7][CH2:6]1)([O:3][CH3:4])=[O:2].S(Cl)(Cl)=O.[I-].[F:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[Zn+]>O1CCCC1>[CH3:4][O:3][C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([C:11](=[O:13])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[F:19])[CH2:9][CH2:10]1)=[O:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
840 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)[C@@H]1CC[C@H](CC1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
[I-].FC1=C(C=CC=C1)[Zn+]
|
[Compound]
|
Name
|
tetrakis(triphenylphospine)palladium (0)
|
|
Quantity
|
272 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In an oven dried 1 neck round bottom flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 3 hours reflux
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed at reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to a 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched with 6 mL 1N HCl and ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Organics separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aqueous re-extracted with 20 mL ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined organics were washed with sat. NaHCO3, water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Material was purified via flash silica plug (10:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1CCC(CC1)C(C1=C(C=CC=C1)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 800 mg | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
